

5-Methyluridine in Non-Coding RNA Function: A Technical Guide

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Abstract

5-methyluridine (m5U), a post-transcriptional RNA modification, is an integral component of the epitranscriptome, influencing the structure and function of various non-coding RNAs (ncRNAs). While its presence in transfer RNA (tRNA) has been known for decades, recent advancements in high-throughput sequencing and mass spectrometry have revealed its broader distribution and functional implications in ribosomal RNA (rRNA), messenger RNA (mRNA), and other ncRNAs. This technical guide provides an in-depth overview of the core aspects of m5U biology, including its biosynthesis, functional roles in ncRNA, and its connection to cellular signaling pathways. Furthermore, this guide details the experimental methodologies for m5U detection and analysis, offering a valuable resource for researchers and professionals in the field of RNA biology and drug development.

The m5U Epitranscriptomic Machinery: Writers, Erasers, and Readers

The functional consequences of m5U are governed by a sophisticated interplay of proteins that install, remove, and recognize this modification. These are colloquially known as "writers," "erasers," and "readers."

Writers: The Methyltransferases

The deposition of m5U is catalyzed by a conserved family of enzymes known as tRNA methyltransferases (TRMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

- In Bacteria (e.g., *E. coli*): TrmA is the primary enzyme responsible for the formation of m5U at position 54 (m5U54) in the T-loop of tRNAs.^{[1][2][3]} It has also been shown to methylate bacterial 16S rRNA in vitro.
- In Yeast (*S. cerevisiae*): Trm2 is the homolog of TrmA and is responsible for m5U54 formation in tRNAs.^{[2][3][4]}
- In Mammals: The functional roles are divided between two key enzymes:
 - TRMT2A: This enzyme is responsible for the majority of m5U modifications in cytosolic tRNAs.^[4]
 - TRMT2B: Localized to the mitochondria, TRMT2B catalyzes the formation of m5U in both mitochondrial tRNAs and the 12S ribosomal RNA.^[4]

Enzyme	Organism/Cellular Compartment	Primary ncRNA Target(s)
TrmA	Bacteria (e.g., <i>E. coli</i>)	tRNA (at position U54)
Trm2	Yeast (<i>S. cerevisiae</i>)	tRNA (at position U54)
TRMT2A	Mammalian (Cytosol)	tRNA
TRMT2B	Mammalian (Mitochondria)	tRNA, 12S rRNA

Erasers and Readers: An Area of Active Investigation

In contrast to the well-characterized writers, the existence of dedicated m5U "erasers" (demethylases) and "readers" (specific binding proteins) remains largely unexplored. While the eraser-reader paradigm is well-established for other RNA modifications like N6-methyladenosine (m6A), with enzymes like FTO and ALKBH5 acting as demethylases and YTH-domain containing proteins as readers, similar machinery for m5U has not yet been identified.^{[5][6][7][8]} This suggests that m5U may be a more stable, long-term modification, with

its functional role primarily determined at the time of its deposition and through its influence on RNA structure and interactions with the general cellular machinery, rather than through dynamic removal and specific protein recognition.

Functional Roles of m5U in Non-Coding RNA

The m5U modification plays a critical role in the biogenesis and function of several classes of ncRNAs, most notably tRNA and rRNA.

Transfer RNA (tRNA)

The most well-documented role of m5U is at position 54 in the T-loop of tRNAs, a nearly ubiquitous modification in bacteria and eukaryotes.^{[2][3]} This modification is crucial for:

- **Structural Stability:** m5U54 is essential for stabilizing the L-shaped tertiary structure of tRNA, which is critical for its proper function in translation.^[4] The loss of m5U54 can lead to modest destabilization of tRNA molecules.^{[3][9]}
- **Modulation of Translation:** m5U54 acts as a modulator of ribosome translocation during protein synthesis.^{[1][2][3][9]} Cells lacking the enzymes that install m5U54 exhibit altered tRNA modification patterns and are desensitized to translocation inhibitors.^{[1][2][3][9]}
- **tRNA Maturation:** The presence of m5U54 can influence the landscape of other tRNA modifications, suggesting a role in the ordered process of tRNA maturation.^{[1][2][3][9]}

Ribosomal RNA (rRNA)

m5U modifications are also present in rRNA, where they are thought to contribute to the structural integrity and function of the ribosome. In mammals, TRMT2B is responsible for catalyzing m5U formation in the mitochondrial 12S rRNA.^[4]

Other Non-Coding RNAs and mRNA

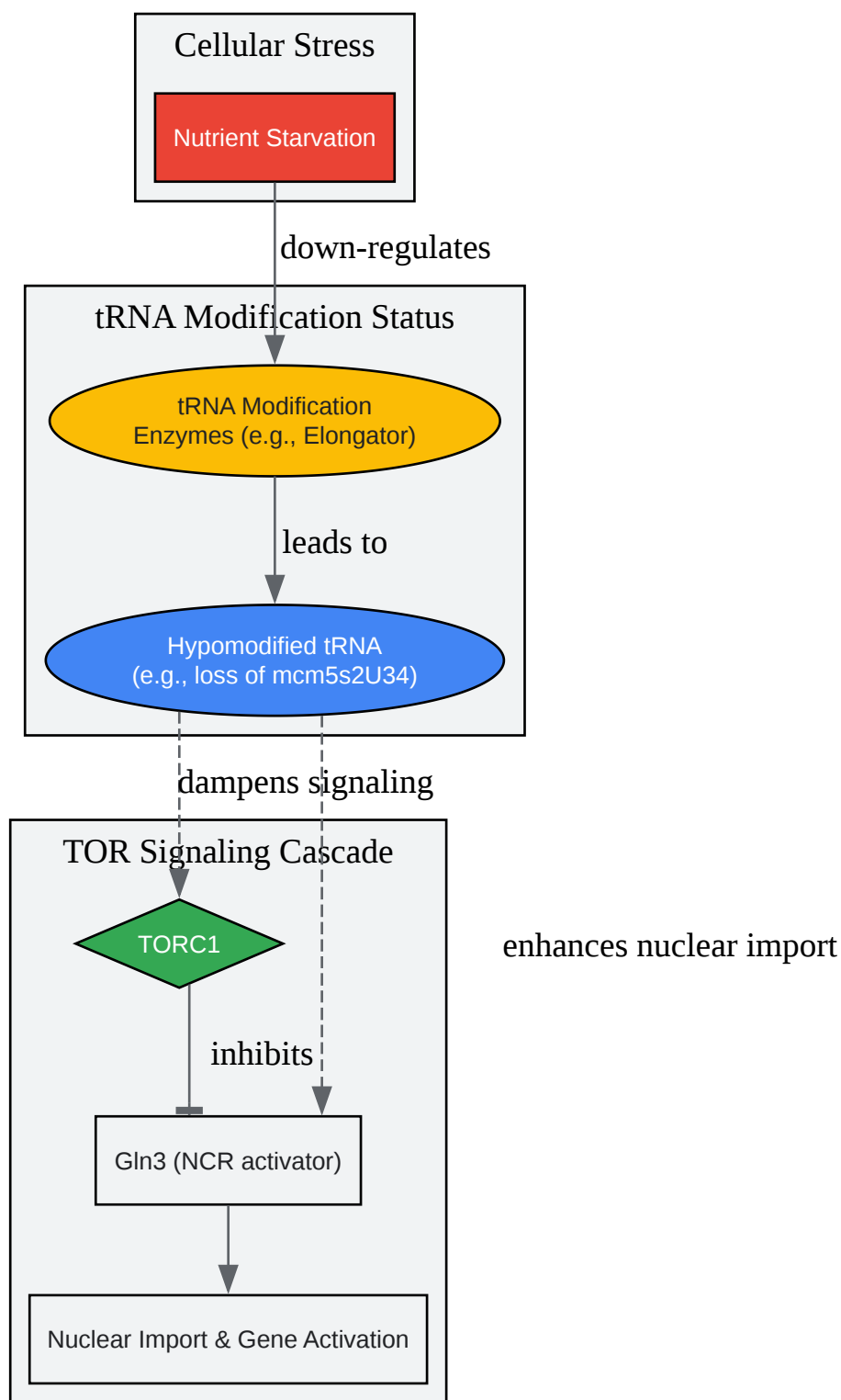
The discovery of m5U in messenger RNA (mRNA) is a more recent finding.^{[4][9]} While present at much lower levels than other modifications like m6A and pseudouridine, its presence has been linked to the regulation of mRNA translation and cellular stress responses.^{[4][9]} The precise functions of m5U in other ncRNAs, such as long non-coding RNAs (lncRNAs), are still under investigation.

m5U in Cellular Signaling Pathways

Recent evidence suggests that tRNA modifications, including those involving uridine, are linked to major cellular signaling pathways that respond to nutrient availability and stress.

The TOR (Target of Rapamycin) Pathway

The TOR pathway is a central regulator of cell growth and metabolism in response to nutrient availability. Studies in yeast have shown that the modification status of tRNAs, particularly at the wobble uridine position (U34), is linked to TOR signaling.^{[9][10][11]} Loss of these modifications can lead to hypersensitivity to TOR inhibitors like rapamycin, suggesting that proper tRNA modification is required for intact TOR signaling.^{[9][10][11]} This positions tRNA modifications as potential sensors that link translational capacity to metabolic state.



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Caption: The interplay between tRNA modification and the TOR signaling pathway in yeast.

The GCN2 (General Control Nonderepressible 2) Pathway

GCN2 is a protein kinase that is activated in response to amino acid starvation.^{[12][13][14][15]} This activation is triggered by the binding of uncharged tRNAs to a regulatory domain on GCN2.^{[12][13][14][15]} Since tRNA modifications can affect tRNA structure and charging efficiency, it is plausible that the m5U status of tRNAs could indirectly influence the activation of the GCN2 pathway under conditions of cellular stress.

Experimental Protocols for m5U Detection

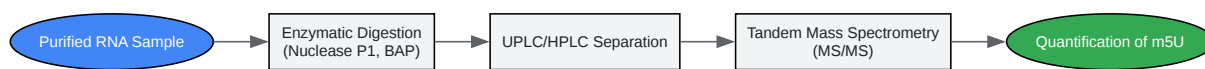
A variety of methods are available for the detection and quantification of m5U in RNA, each with its own advantages and limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the quantification of a wide range of RNA modifications, including m5U.

Methodology:

- **RNA Isolation and Purification:** Isolate total RNA or specific ncRNA species from cells or tissues.
- **Enzymatic Hydrolysis:** The purified RNA is completely digested into individual ribonucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.^[4]
- **Chromatographic Separation:** The resulting ribonucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).^{[1][16]}
- **Mass Spectrometry Analysis:** The separated ribonucleosides are ionized and analyzed by a tandem mass spectrometer. Quantification is typically achieved using multiple reaction monitoring (MRM) and comparison to stable isotope-labeled internal standards.^{[17][18]}



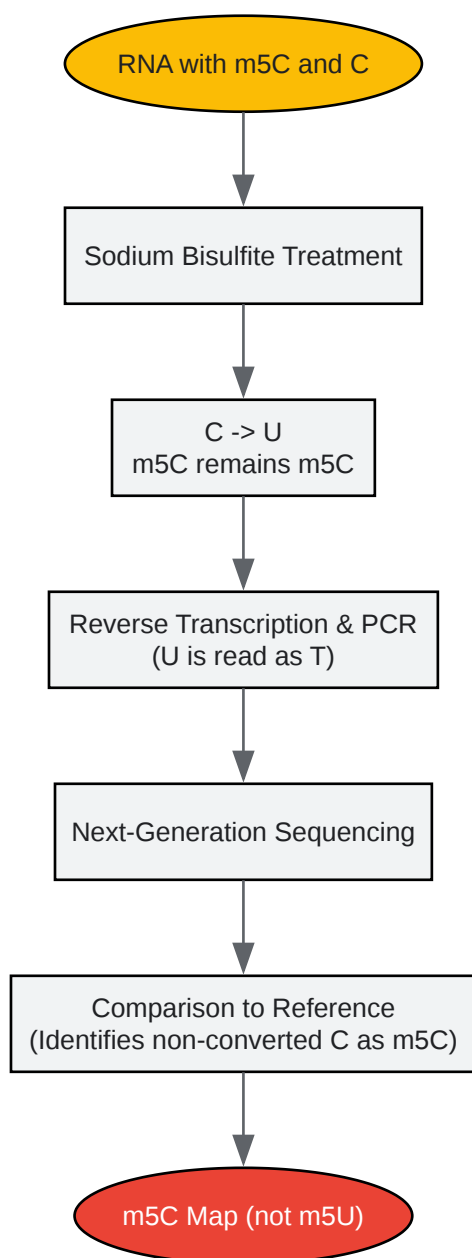
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Caption: A generalized workflow for the detection of m5U using LC-MS/MS.

RNA Bisulfite Sequencing

Bisulfite sequencing is a method used to detect 5-methylcytosine (m5C) at single-nucleotide resolution.^{[5][19][20][21][22]} It relies on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while 5-methylcytosine remains unchanged.^{[5][19][20][21][22]}

Applicability to m5U: Standard bisulfite sequencing protocols do not detect m5U. The chemistry is specific for the deamination of cytosine. Therefore, this method is not suitable for the direct detection of m5U.



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Caption: Workflow for RNA bisulfite sequencing, highlighting its specificity for m5C.

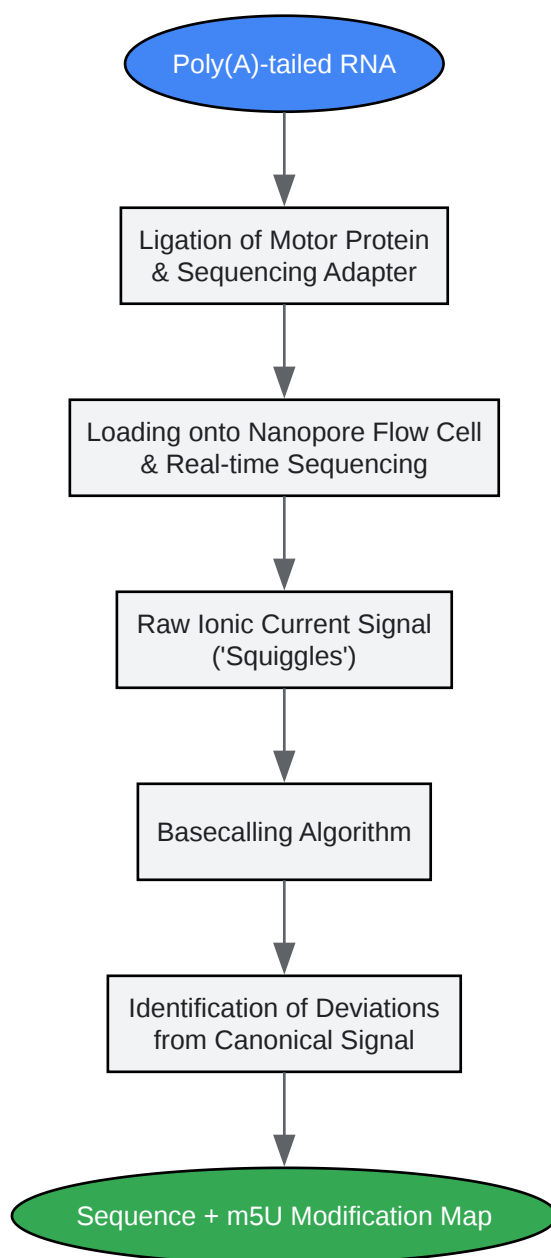
Nanopore Direct RNA Sequencing

Nanopore sequencing offers a revolutionary approach to directly sequence native RNA molecules without the need for reverse transcription or amplification.^{[23][24][25]} This technology can, in principle, detect any RNA modification, including m5U, as the modified base

causes a characteristic change in the ionic current as the RNA strand passes through the nanopore.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Methodology:

- **Library Preparation:** A motor protein and a sequencing adapter are ligated to the poly(A) tail of the RNA molecules.[\[26\]](#)[\[27\]](#)
- **Sequencing:** The RNA-motor protein complex is loaded onto a flow cell containing thousands of nanopores. The motor protein guides the RNA strand through the pore.
- **Signal Detection:** As each nucleotide passes through the nanopore, it disrupts an ionic current in a characteristic way. This disruption, or "squiggles," is recorded.
- **Basecalling and Modification Detection:** A basecalling algorithm translates the raw signal data into a nucleotide sequence. Crucially, deviations from the expected signal for canonical bases can be used to identify the presence and location of modifications like m5U.[\[25\]](#)



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Caption: Workflow for m5U detection using Nanopore direct RNA sequencing.

Conclusion and Future Directions

5-methyluridine is a widespread and functionally significant modification in non-coding RNAs. Its role in ensuring the structural integrity and functional efficiency of the translational machinery is well-established. The emerging links between tRNA modification status and key metabolic signaling pathways like TOR highlight a sophisticated layer of cellular regulation

where ncRNAs act as sensors and transducers of the cellular state. While the "writer" enzymes for m5U are well-characterized, the apparent absence of dedicated "erasers" and "readers" suggests a distinct regulatory paradigm for this modification compared to others like m6A.

Future research will likely focus on elucidating the full spectrum of proteins that interact with m5U-containing ncRNAs, which may reveal a more nuanced reader mechanism. Furthermore, the continued development of direct RNA sequencing technologies will be instrumental in mapping m5U across the entire transcriptome and in different cellular contexts, providing deeper insights into its role in human health and disease and potentially uncovering new therapeutic targets.

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